Methyl 4-cyano-3,5-difluorobenzoate
Description
Historical Context and Evolution of Fluorinated Aromatic Compounds in Organic Synthesis
The field of organofluorine chemistry, which provides the foundation for understanding compounds like Methyl 4-cyano-3,5-difluorobenzoate, has a rich history dating back to the 19th century. The initial isolation of fluorine by Henri Moissan in 1886 was a pivotal moment, opening the door to the study of organic compounds containing the highly reactive element. nih.govnumberanalytics.com Early attempts to directly fluorinate organic molecules were often met with challenges due to the extreme reactivity of elemental fluorine, which could lead to explosions and decomposition of the starting materials. nih.gov
A significant breakthrough in the synthesis of fluorinated aromatic compounds came in 1927 with the development of the Schiemann reaction. nih.gov This method, which involves the thermal decomposition of diazonium fluoroborates, provided a more controlled way to introduce fluorine atoms onto an aromatic ring and is still in use today. nih.gov Another key development was the Halex (halogen exchange) process, reported by Gottlieb in 1936, which uses potassium fluoride (B91410) to replace other halogens on an aromatic ring with fluorine. nih.gov
The mid-20th century saw a surge in interest in fluorinated compounds, largely driven by the "Manhattan Project" and the need to handle uranium hexafluoride. scripps.edu This period led to the development of new fluorinating agents and a deeper understanding of the properties of organofluorine compounds. scripps.edu Researchers began to recognize that the introduction of fluorine could dramatically alter the physical, chemical, and biological properties of organic molecules. scripps.edunumberanalytics.com Fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its ability to mimic hydrogen in size while having vastly different electronic effects were identified as key contributors to these changes. scripps.edu
Over the decades, the synthetic toolbox for creating fluorinated aromatics has expanded significantly, with the development of electrophilic, nucleophilic, and electrochemical fluorination methods. scripps.edu This evolution has enabled the synthesis of a vast array of fluorinated aromatic compounds, which have found applications in pharmaceuticals, agrochemicals, polymers, and advanced materials. numberanalytics.comresearchgate.net
Strategic Importance of Cyano-Substituted Benzoate (B1203000) Esters as Versatile Synthetic Intermediates
Cyano-substituted benzoate esters are a class of organic compounds that serve as highly versatile intermediates in organic synthesis. The strategic importance of these molecules lies in the reactivity of their two key functional groups: the cyano group (-C≡N) and the benzoate ester group (-COOR).
The cyano group, or nitrile, is a valuable functional group that can undergo a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. The presence of the cyano group also activates the aromatic ring towards certain reactions.
The benzoate ester functional group is also a key player in the synthetic utility of these compounds. Esters are widely used as protecting groups for carboxylic acids and can be readily hydrolyzed under acidic or basic conditions to reveal the parent acid. organic-chemistry.org The ester group can also participate in various coupling reactions and can be converted to other functional groups such as amides or alcohols. numberanalytics.com
The combination of a cyano group and a benzoate ester on the same aromatic ring creates a molecule with a rich and diverse reactivity profile. This allows chemists to selectively manipulate one functional group while leaving the other intact, or to use the interplay between the two groups to achieve specific synthetic outcomes. For example, the electron-withdrawing nature of both the cyano and ester groups can influence the regioselectivity of reactions on the aromatic ring.
The versatility of cyano-substituted benzoate esters makes them valuable starting materials for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
Unique Structural and Electronic Features of this compound Driving Research Interest
The specific arrangement of substituents in this compound gives rise to its unique and valuable properties as a synthetic intermediate. The key structural and electronic features include:
Electron-Deficient Aromatic Ring: The presence of three strong electron-withdrawing groups—the cyano group and two fluorine atoms—makes the aromatic ring highly electron-deficient. This has several important consequences for the molecule's reactivity. It activates the ring towards nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. The fluorine atoms themselves can act as leaving groups in such reactions.
Ortho-Fluorine Atoms: The two fluorine atoms are positioned ortho to the cyano group and meta to the methyl ester group. This specific arrangement has a significant impact on the molecule's conformation and reactivity. The steric bulk of the fluorine atoms can influence the orientation of the ester group and can direct incoming reagents to specific positions on the ring. The strong inductive effect of the fluorine atoms also enhances the acidity of the aromatic protons.
Methyl Ester Functionality: The methyl ester group provides a site for further synthetic modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, acid chlorides, or other esters.
These unique features make this compound a highly sought-after building block in medicinal chemistry and materials science. It allows for the introduction of a difluorinated, cyano-substituted phenyl ring into a target molecule, which can impart desirable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic properties.
Overview of Current Research Landscape and Key Methodological Paradigms
The current research landscape involving this compound is primarily focused on its application as a key intermediate in the synthesis of biologically active compounds and advanced materials.
In the realm of medicinal chemistry, this compound is frequently used in the development of new therapeutic agents. The difluorinated phenyl motif is a common feature in many modern drugs, as the fluorine atoms can improve pharmacokinetic properties such as metabolic stability and bioavailability. numberanalytics.com The cyano group can serve as a precursor to other important functional groups or can itself be involved in binding interactions with a biological target.
Key methodological paradigms in the use of this compound include:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it highly susceptible to SNAr reactions. Researchers often utilize this reactivity to displace one or both of the fluorine atoms with a variety of nucleophiles, such as amines, alcohols, or thiols. This allows for the rapid and efficient construction of complex molecular scaffolds.
Cross-Coupling Reactions: The aromatic ring of this compound can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.
Modification of the Ester and Cyano Groups: The methyl ester and cyano groups can be selectively transformed into a wide array of other functionalities. This allows for the fine-tuning of the molecule's properties and the introduction of additional points of diversity for structure-activity relationship (SAR) studies.
The ongoing research into the applications of this compound highlights its importance as a versatile and valuable tool in modern organic synthesis. Its unique combination of functional groups and its predictable reactivity make it an indispensable building block for the creation of new molecules with a wide range of potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5F2NO2 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
methyl 4-cyano-3,5-difluorobenzoate |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 |
InChI Key |
UCDIOXLVPGLHSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Cyano 3,5 Difluorobenzoate and Structural Analogues
Strategic Approaches for Aromatic Fluorination
The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of Methyl 4-cyano-3,5-difluorobenzoate and related compounds. Several methods are employed to achieve this, each with its own advantages and mechanistic nuances.
Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgwikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The subsequent elimination of a leaving group restores the aromaticity of the ring.
For the synthesis of difluorinated benzoates, a suitable precursor would be a di-substituted benzene (B151609) ring with good leaving groups (e.g., chlorine or nitro groups) positioned ortho and para to an activating group. The fluoride (B91410) ion (F⁻), typically from a source like potassium fluoride (KF), acts as the nucleophile. The presence of electron-withdrawing groups is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. wikipedia.orgslideshare.net The reactivity order for the leaving groups in SNAr is generally F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions but is explained by the rate-determining formation of the addition intermediate. masterorganicchemistry.com
Electrophilic Fluorination Techniques
Electrophilic fluorination offers a direct route to introduce fluorine atoms onto electron-rich aromatic rings. researchgate.net This method utilizes reagents that deliver an electrophilic fluorine species ("F⁺"). alfa-chemistry.com A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF₄), are commonly employed for this purpose. alfa-chemistry.comresearchgate.net
The mechanism of electrophilic aromatic fluorination is generally considered to be a polar SEAr (aromatic electrophilic substitution) process. researchgate.netresearchgate.net Kinetic isotope effect studies have shown that the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net The reaction can be promoted by Lewis acids or strong protic acids, which enhance the electrophilicity of the fluorinating agent. researchgate.netchinesechemsoc.org Nitromethane has also been reported to activate electrophilic fluorinating reagents. chinesechemsoc.org
Halogen Exchange Reactions for Difluorinated Precursors
Halogen exchange (Halex) reactions provide another viable pathway for the synthesis of fluorinated aromatic compounds. google.comiaea.org This method involves the replacement of other halogens (typically chlorine or bromine) on the aromatic ring with fluorine. Alkali metal fluorides, such as potassium fluoride (KF), are the most common sources of fluoride ions for these transformations. google.com
The efficiency of Halex reactions can be influenced by several factors, including the nature of the substrate, the choice of solvent, and the use of catalysts. google.com Aprotic polar solvents like sulfolane (B150427) or N-methylpyrrolidone are often used to enhance the solubility and reactivity of the fluoride salt. google.com Catalysts such as quaternary ammonium (B1175870) salts or aminophosphonium salts can facilitate the exchange process, allowing for milder reaction conditions. google.comgoogle.com In some cases, these reactions can be performed under high temperatures without a solvent. google.com
Advanced Techniques for Cyano Group Incorporation
The introduction of the cyano group is the second key transformation in the synthesis of this compound. Modern synthetic chemistry offers several reliable methods for this purpose.
Cyanation of Halogenated Aromatic Substrates
The direct conversion of an aryl halide to an aryl nitrile is a widely used and powerful method. Transition metal-catalyzed cyanation reactions have become the state-of-the-art approach, with palladium-based catalysts being extensively studied and employed. nih.govrsc.orgrsc.org These reactions typically involve the cross-coupling of an aryl halide (bromide or chloride) with a cyanide source, such as potassium cyanide (KCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂). nih.govmdpi.com
Recent advancements in this field have focused on developing more robust and user-friendly catalytic systems that are tolerant of a wide range of functional groups and can operate under milder conditions. nih.gov Nickel-catalyzed cyanation has also emerged as a valuable alternative, sometimes offering complementary reactivity. mdpi.comchinesechemsoc.org Photoredox catalysis has recently been applied to nickel-catalyzed cyanation, enabling the reaction to proceed under benign, room-temperature conditions. chinesechemsoc.org A patent describes the synthesis of a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, via the reaction of methyl 4-bromo-5-fluoro-2-iodobenzoate with a cyanide source. google.com
| Catalyst System | Cyanide Source | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Palladium-based catalysts | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆] | Aryl chlorides, bromides, and iodides | High functional group tolerance, mild reaction conditions. nih.gov | nih.govrsc.org |
| Nickel-based catalysts | Cyanogen (B1215507) bromide (BrCN) | Aryl halides and epoxides | Operationally simple, broad substrate scope. mdpi.com | mdpi.comchinesechemsoc.org |
| Photoredox-Nickel dual catalysis | Metal-waste-free cyanide source | Aryl and alkenyl halides | Room temperature, benign conditions. chinesechemsoc.org | chinesechemsoc.org |
Dehydration Reactions of Aldoximes and Amides for Nitrile Formation
An alternative strategy for introducing a nitrile group involves the dehydration of a corresponding aldoxime or primary amide. This transformation can be achieved using a variety of dehydrating agents. thieme-connect.comnih.gov
For the dehydration of aldoximes, reagents such as XtalFluor-E ([Et₂NSF₂]BF₄) have been shown to be effective, proceeding rapidly at room temperature. thieme-connect.com Other methods involve the use of trichloroacetonitrile (B146778) or a combination of BOP reagent and DBU. nih.govtandfonline.com Biocatalytic approaches using aldoxime dehydratases are also gaining attention as a sustainable method for nitrile synthesis. mdpi.comebi.ac.uk These enzymes can operate under mild conditions and often exhibit high substrate tolerance. mdpi.com
The dehydration of primary amides to nitriles can also be accomplished with various reagents, though this is a less common route in the context of highly functionalized aromatic compounds.
| Dehydrating Agent/Method | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| XtalFluor-E ([Et₂NSF₂]BF₄) | Room temperature, EtOAc | Rapid reaction, broad scope. thieme-connect.com | thieme-connect.com |
| BOP reagent and DBU | Room temperature, CH₂Cl₂ | Mild conditions. nih.gov | nih.gov |
| Trichloroacetonitrile | Toluene, reflux | Catalyst-free. tandfonline.com | tandfonline.com |
| Aldoxime Dehydratases | Aqueous or organic media, mild temperature | Biocatalytic, sustainable. mdpi.com | mdpi.comebi.ac.uk |
Oxidative Conversions from Primary Amines or Aldehydes
The synthesis of aryl nitriles, a key functional group in this compound, can be achieved through the oxidation of primary amines or aldehydes. These methods offer direct routes to the nitrile moiety from readily available precursors.
Ruthenium-based catalysts have demonstrated high efficiency in the dehydrogenative oxidation of primary amines to nitriles. researchgate.netorganic-chemistry.org One notable system employs an amide-derived NNN-Ru(II) hydride complex that facilitates the acceptorless dehydrogenation of primary amines, producing dihydrogen as the sole byproduct. acs.org This method is distinguished by its tolerance for other oxidizable functional groups and its chemoselectivity for primary amines with α-C-H bonds. researchgate.netacs.org Another approach utilizes a ruthenium complex immobilized on a supported ionic liquid phase (SILP), which acts as a heterogeneous catalyst for the oxidation of primary amines to nitriles using oxygen or air as the oxidant. rsc.org This system shows high selectivity, with no formation of condensation byproducts. rsc.org
Copper-catalyzed systems also provide an effective pathway for the aerobic oxidation of primary amines. A catalyst system comprising (4,4′-tBu2bpy)CuI and 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (ABNO) enables the oxidation of benzylic, allylic, and aliphatic primary amines to their corresponding nitriles at room temperature. nih.gov Mechanistic studies suggest that the rate-limiting step in this catalytic cycle is the aerobic oxidation of the copper catalyst. nih.gov The choice of the nitroxyl (B88944) radical co-catalyst is critical for achieving high selectivity for the nitrile product over the homocoupled imine. nih.gov
Furthermore, non-metallic reagents can be employed for these transformations. Trichloroisocyanuric acid (TCCA) in aqueous ammonia (B1221849) facilitates the efficient one-pot conversion of various primary amines and aldehydes into nitriles in high yields. organic-chemistry.org This method is also applicable to the direct conversion of benzylic halides to aromatic nitriles. organic-chemistry.org
| Catalyst/Reagent System | Substrate Type | Key Features |
| NNN-Ru(II) hydride complex | Primary amines | Oxidant- and base-free; liberates H₂; chemoselective. researchgate.netacs.org |
| (tBu₂bpy)CuI/ABNO | Primary amines (benzylic, allylic, aliphatic) | Aerobic oxidation at room temperature; high functional group compatibility. nih.gov |
| Trichloroisocyanuric acid (TCCA)/NH₃(aq) | Primary amines, aldehydes, benzylic halides | One-pot synthesis; excellent yields. organic-chemistry.org |
| Ruthenium on alumina | Primary amines | Heterogeneous catalysis with O₂ or air. organic-chemistry.org |
Carbon-Carbon Coupling Reactions (Cyanation) for Aryl Nitrile Synthesis
The introduction of the cyano group onto an aromatic ring via carbon-carbon coupling reactions, specifically the cyanation of aryl halides, represents a cornerstone in the synthesis of aryl nitriles. chinesechemsoc.orgnih.gov This approach is particularly relevant for precursors to this compound, where an aryl halide (e.g., a bromo or iodo derivative) can be converted to the corresponding nitrile.
Palladium-catalyzed cyanation has been a widely used method for this transformation. acs.org Significant advancements have led to the development of mild and efficient protocols. For instance, a palladium-catalyzed cyanation of (hetero)aryl halides and triflates can be conducted at low temperatures (room temperature to 40 °C) in aqueous media. acs.org This method utilizes a third-generation palladacycle precatalyst and proceeds efficiently without the need for additional ligands, offering a practical route to a broad range of nitrile-containing molecules. acs.org
Nickel-catalyzed cyanation has emerged as a cost-effective and practical alternative. nih.govresearchgate.net Dual photoredox-nickel catalysis enables the cyanation of aryl and alkenyl halides under benign conditions at room temperature. chinesechemsoc.org This strategy avoids the use of hypertoxic cyanation reagents and air-sensitive Ni(0) precursors by using visible light to facilitate the catalytic cycle. chinesechemsoc.org Another robust protocol involves the nickel-catalyzed reductive cyanation of aryl halides using cyanogen bromide as the cyanide source. nih.gov This method demonstrates broad functional group tolerance and is applicable to late-stage cyanation in complex molecules. nih.gov
Copper-catalyzed oxidative cyanation presents another synthetic route. A novel method allows for the synthesis of aromatic nitriles from aryl halides using other nitriles, such as acetonitrile, as the cyanide source. thieme-connect.com This reaction is catalyzed by Cu(OAc)₂ with Ag₂O/air as the oxidizing agent and involves a C-C bond cleavage and cyanation process. thieme-connect.com
| Catalytic System | Cyanide Source | Key Features |
| Palladium/Palladacycle Precatalyst | KCN | Mild conditions (rt - 40°C); aqueous media; broad substrate scope. acs.org |
| Photoredox/Nickel Dual Catalysis | Benzyl (B1604629) dicyanoacetate | Room temperature; visible light; avoids toxic reagents. chinesechemsoc.org |
| Nickel/Zn | Cyanogen bromide | Reductive coupling; broad functional group tolerance. nih.gov |
| Copper(II) acetate/Ag₂O | Acetonitrile | Oxidative cyanation; C-C bond cleavage. thieme-connect.com |
Esterification Protocols for the Benzoate (B1203000) Moiety
The final step in the synthesis of this compound involves the formation of the methyl ester. This can be accomplished through several standard esterification methods.
Direct Esterification from Corresponding Carboxylic Acids
The most common method for preparing esters from carboxylic acids is the Fischer esterification reaction. libretexts.org This acid-catalyzed nucleophilic acyl substitution involves reacting the parent carboxylic acid, in this case, 4-cyano-3,5-difluorobenzoic acid, with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol (methanol) is typically used as the solvent. libretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the alcohol. libretexts.org A related synthesis of ethyl 4-amino-3,5-difluorobenzoate from 4-amino-3,5-difluorobenzoic acid highlights the applicability of this method to structurally similar compounds. iucr.org
Transesterification Processes
Transesterification is a process that converts one ester into another and can be catalyzed by either acids or bases. ucla.edu For the synthesis of this compound, one could envision a scenario where a different ester of 4-cyano-3,5-difluorobenzoic acid is converted to the methyl ester by reaction with a large excess of methanol. ucla.eduresearchgate.net For example, reacting an ethyl or benzyl ester with methanol in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would yield the desired methyl ester. ucla.eduacs.org The reaction is reversible, and driving the equilibrium often involves using the target alcohol as the solvent or removing the displaced alcohol. ucla.edu Various catalysts, including titanates and maghemite-ZnO nanoparticles, have been shown to be effective for the transesterification of benzoate esters. researchgate.netacs.org
Utilization of Activated Carboxylic Acid Derivatives
To circumvent the equilibrium limitations of direct esterification, the carboxylic acid can be first converted into a more reactive derivative. libretexts.orgrutgers.edu A common strategy is the conversion of the carboxylic acid to an acid chloride. libretexts.org 4-Cyano-3,5-difluorobenzoic acid can be reacted with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 4-cyano-3,5-difluorobenzoyl chloride. libretexts.orgmdpi.com This highly reactive acid chloride can then be treated with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to afford this compound in high yield. libretexts.org Another activated derivative is an acid anhydride, which can also react with alcohols to form esters. rutgers.edu
Multi-Step Synthesis Pathways and Optimization
One plausible synthetic pathway begins with a suitably substituted aniline (B41778). For instance, starting with 4-bromo-2,6-difluoroaniline, a cyanation reaction can be performed to introduce the nitrile group, yielding 4-amino-3,5-difluorobenzonitrile. iucr.org This transformation can be achieved using copper(I) cyanide in a solvent like DMF. iucr.org The amino group can then be removed or converted. Alternatively, and more directly, a Sandmeyer-type reaction on a difluoroaniline derivative could be employed to introduce the cyano group. google.com Following the formation of the nitrile, the next step would be the esterification of a precursor acid. A patent for a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, starts with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, which undergoes diazotization followed by iodination and subsequent cyanation. google.com This highlights a strategy where the ester functionality is already in place before the cyano group is introduced.
A different strategy could start from a substituted toluene. For example, a difluorotoluene derivative could be oxidized to form the corresponding benzoic acid. google.com The introduction of the cyano group could then be performed on this benzoic acid intermediate via a Sandmeyer reaction on an amino-substituted benzoic acid. google.com Finally, the resulting 4-cyano-3,5-difluorobenzoic acid would be esterified with methanol as described in section 2.3.1. libretexts.org
Optimization of these pathways involves careful selection of catalysts, reaction conditions, and protecting group strategies to maximize the yield of each step and minimize the formation of byproducts. The choice of the specific route may depend on the availability and cost of the starting materials and the scalability of the reactions. For example, while palladium catalysts are highly effective for cyanation, nickel-based systems might be preferred for large-scale industrial synthesis due to lower cost. nih.govacs.org
Convergent and Linear Synthetic Design Strategies
The construction of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. fiveable.mechemistnotes.com
A potential linear synthetic route to a related compound, ethyl 4-amino-3,5-difluorobenzoate, starts from 4-bromo-2,6-difluoroaniline. iucr.org This is then converted to 4-amino-3,5-difluorobenzonitrile, which is subsequently hydrolyzed to 4-amino-3,5-difluorobenzoic acid and finally esterified to the desired product. iucr.orgnih.gov A similar linear approach could be envisioned for this compound, likely starting from a suitably substituted difluoroaniline or difluorobromobenzene.
A plausible convergent strategy might involve the synthesis of a difluorinated aromatic ring with two different reactive sites, allowing for the separate introduction of the cyano and the methyl ester functionalities or their precursors. For example, a fragment containing the difluoro- and cyano-moieties could be coupled with another fragment that introduces the carboxylate group.
Table 1: Comparison of Linear and Convergent Synthesis
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step sequential assembly. pediaa.com | Independent synthesis of fragments followed by coupling. chemistnotes.comwikipedia.org |
| Efficiency | Can be less efficient, especially for complex molecules. fiveable.me | Generally more efficient with higher overall yields. chemistnotes.compediaa.com |
| Planning | Relatively straightforward. pediaa.com | Requires more complex planning and fragmentation strategy. pediaa.com |
| Flexibility | Less flexible in the order of reactions. | More flexible in the assembly of fragments. fiveable.me |
Chemo- and Regioselective Transformations
The synthesis of this compound requires precise control over the placement of functional groups on the aromatic ring, a challenge addressed by chemo- and regioselective reactions.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of synthesizing fluorinated benzonitriles, this is crucial. For example, during the introduction of the cyano group, often via a Sandmeyer-type reaction from an amino precursor, the conditions must be selective enough not to affect other functional groups already present on the ring. google.com
Regioselectivity is the control of the position at which a reaction occurs. The synthesis of specifically substituted isomers like this compound heavily relies on regioselective reactions. For instance, the fluorination of an aromatic precursor must be directed to the desired positions. The use of directing groups or specific catalysts can achieve this. Ligand-controlled regioselective functionalization of C-F bonds is an emerging area that allows for precise manipulation of fluorinated compounds. semanticscholar.org
One synthetic approach to a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, involves a multi-step process starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This highlights the importance of regiocontrol in building up the desired substitution pattern. The synthesis of various isomers, such as methyl 2-cyano-5-fluorobenzoate and methyl 3-cyano-4-fluorobenzoate, underscores the need for distinct regioselective strategies for each target molecule.
The development of new chemo-, regio-, and stereoselective reactions is an active area of research, with the goal of synthesizing novel and important compounds with high precision. mdpi.com
Sustainable Synthetic Methodologies
Modern organic synthesis places a strong emphasis on "green chemistry," which aims to design chemical processes that are environmentally benign. e-journals.insynthiaonline.com This involves using safer solvents, reducing waste, and employing energy-efficient methods. synthiaonline.comjddhs.com
For the synthesis of fluorinated aromatic compounds, greener approaches are being explored. One such method is the use of ionic liquids as solvents for nucleophilic aromatic substitution reactions to introduce fluorine. e-journals.in This can lead to higher yields and lower reaction temperatures compared to traditional organic solvents. e-journals.in Additionally, the recyclability of ionic liquids makes them an environmentally friendly option. e-journals.in
Another green approach is the development of catalytic reactions that are more efficient and generate less waste. researchgate.net For example, the synthesis of sulfonyl fluorides has been achieved through a process that uses readily available materials and produces only non-toxic salts as by-products. eurekalert.org
In the synthesis of cyanobenzoates, green methods have been developed that involve oximation and dehydration reactions under optimized conditions, leading to high yields and purity. researchgate.net For instance, the synthesis of methyl 3-cyanobenzoate has been achieved with a yield of 95.1% using a greener process. researchgate.net
The principles of green chemistry can be applied to the synthesis of this compound by:
Utilizing Greener Solvents: Replacing hazardous organic solvents with alternatives like water, ionic liquids, or supercritical fluids. jddhs.com
Employing Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. jddhs.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. synthiaonline.com
Energy Efficiency: Using methods like microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.com
By integrating these sustainable practices, the synthesis of this compound and its analogs can be made more efficient and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Cyano 3,5 Difluorobenzoate
Nucleophilic Substitution Reactions Involving the Aromatic Fluorine Atoms
The benzene (B151609) ring in methyl 4-cyano-3,5-difluorobenzoate is electron-deficient due to the electron-withdrawing effects of the cyano and methyl ester groups. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com The presence of two fluorine atoms, which are good leaving groups in SNAr reactions, further enhances this reactivity. masterorganicchemistry.com
Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines)
The reaction of this compound with nitrogen-containing nucleophiles, such as amines, is a cornerstone of its synthetic utility. These reactions typically proceed via a Meisenheimer complex, a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed.
Studies on similar activated dihalogenated molecules have shown that they can undergo sequential nucleophilic substitution reactions with one or two different amines. nih.gov For instance, 2,4-difluoronitrobenzene (B147775) reacts with amines to form porous organic materials. nih.gov While specific studies on this compound are not abundant in the provided search results, the general principles of SNAr reactions on activated aromatic systems suggest that it would readily react with amines. The reaction would likely involve the displacement of one of the fluorine atoms by the amine, leading to the formation of a new carbon-nitrogen bond. The regioselectivity of this substitution would be influenced by the electronic effects of the existing substituents.
Reactivity with Sulfur-Containing Nucleophiles (e.g., Thiols)
Analogous to amines, sulfur-containing nucleophiles like thiols and their corresponding thiolates are effective partners in SNAr reactions with activated aromatic halides. Thiolate anions are particularly potent nucleophiles due to their high polarizability and the strength of the resulting carbon-sulfur bond. nih.gov
Research on related compounds, such as 2,3-dichloroquinoxaline, demonstrates its reaction with thiolate anions to form thioethers. nih.gov Similarly, 4,5-difluoro-1,2-dinitrobenzene reacts with 1,2-dithiocatechol to form dithiin derivatives. nih.gov Based on these precedents, it is highly probable that this compound would react with thiols or thiolates to yield the corresponding thioether derivatives, where a fluorine atom is displaced by the sulfur nucleophile.
Influence of Ortho-Fluorine Substituents on Aromatic Ring Activation
The presence of two fluorine atoms ortho to the cyano group and meta to the methyl ester group significantly influences the reactivity of the aromatic ring. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic aromatic substitution. minia.edu.eglibretexts.orgresearchgate.net However, in the context of nucleophilic aromatic substitution, this inductive withdrawal of electron density is activating. masterorganicchemistry.comminia.edu.eg
The two fluorine atoms, along with the cyano and ester groups, make the aromatic ring highly electron-poor, thereby facilitating the attack of nucleophiles. masterorganicchemistry.com The fluorine atoms act as good leaving groups in SNAr reactions, with the order of reactivity for halogens being F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the formation of the Meisenheimer intermediate, and the high electronegativity of fluorine stabilizes this negatively charged species. masterorganicchemistry.com Furthermore, the ortho- and para-placement of electron-withdrawing groups relative to the leaving group provides resonance stabilization for the intermediate, accelerating the reaction. masterorganicchemistry.com In this compound, the fluorine atoms are ortho and para to the activating cyano group, further enhancing their lability in SNAr reactions.
Transformations and Functionalization of the Cyano Group
The cyano group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, adding another dimension to the synthetic utility of this compound.
Hydrolysis to Carboxylic Acids and Amides
The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. chemistrysteps.comlumenlearning.comlibretexts.org
Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid. libretexts.org In the case of this compound, this would lead to the formation of 3,5-difluoro-4-methoxycarbonylbenzoic acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.com
Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, also leads to hydrolysis. libretexts.org Initially, a carboxylate salt is formed along with ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org In this process, the ester group may also be susceptible to hydrolysis.
The conversion of a related compound, 4-cyano-3-fluorobenzoic acid, is documented, indicating the feasibility of such transformations. sigmaaldrich.com
Reduction to Amines
The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. youtube.comorganic-chemistry.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. youtube.comgoogle.com
For example, the reduction of nitriles to primary amines can be achieved using ammonia borane (B79455) under thermal conditions or with reagents like diisopropylaminoborane (B2863991) in the presence of a catalyst. organic-chemistry.org Catalytic hydrogenation, often employing catalysts like ruthenium on carbon (Ru/C), is another effective method. google.com The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule, such as the ester group. For instance, lithium aluminum hydride is a powerful reducing agent that would likely also reduce the methyl ester to a primary alcohol. More selective reducing agents or specific reaction conditions might be required to selectively reduce the cyano group in this compound to the corresponding aminomethyl derivative.
Cycloaddition Reactions of the Nitrile Moiety
While specific examples of cycloaddition reactions involving the nitrile moiety of this compound are not extensively documented in readily available literature, the general reactivity of nitriles in cycloadditions is well-established. Nitriles can participate as dipolarophiles in 1,3-dipolar cycloadditions and as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. The fluorine atoms on the benzene ring of this compound enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards these cycloadditions.
Houben-Hoesch Reactions of Fluoro-Substituted Nitriles
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from nitriles and electron-rich aromatic compounds in the presence of a Lewis acid and hydrogen chloride. wikipedia.orgdrugfuture.comsynarchive.com This reaction proceeds via an electrophilic substitution mechanism where the nitrile, activated by the Lewis acid, forms an electrophilic species that attacks the aromatic ring. wikipedia.org The resulting imine intermediate is then hydrolyzed to yield the corresponding ketone. wikipedia.org
The reaction is particularly effective with polyhydroxy and polyalkoxy benzenes. bncollegebgp.ac.in For fluoro-substituted nitriles like this compound, the electron-withdrawing nature of the fluorine atoms and the ester group would likely deactivate the aromatic ring towards electrophilic attack. However, the nitrile group itself could act as the electrophile in a Houben-Hoesch reaction with a more electron-rich aromatic substrate. The mechanism is thought to involve the formation of an N-protonated nitrile species as the active electrophile. researchgate.net
Reactivity of the Ester Functionality
The methyl ester group in this compound is susceptible to several important transformations.
Saponification and Ester Exchange Reactions
Saponification, the hydrolysis of an ester using a base, would convert the methyl ester of this compound to the corresponding carboxylate salt. This is a standard and widely used reaction in organic chemistry. Similarly, transesterification, or ester exchange, can be achieved by reacting the methyl ester with another alcohol in the presence of an acid or base catalyst to produce a different ester. The stability of esters in solutions is a key factor in these reactions. researchgate.net
Reductive Transformations of the Ester Group
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (4-cyano-3,5-difluorophenyl)methanol. Selective reduction of the ester in the presence of a nitrile can sometimes be challenging and may require specific reagents or reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions of Benzoate (B1203000) Esters
While palladium-catalyzed cross-coupling reactions more commonly involve aryl halides or triflates, recent advancements have enabled the use of benzoate esters as coupling partners. These reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, would involve the activation of the C(aryl)-O bond of the ester. This would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the ester group, providing a powerful tool for further functionalization of the molecule.
Electrochemical Studies of C-F Bond Cleavage and Redox Behavior
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. rsc.orgnih.gov Electrochemical methods offer a powerful approach to activate and cleave C-F bonds under relatively mild conditions. rsc.orgresearchgate.net
Electrochemical reduction of fluoroaromatic compounds can lead to the cleavage of the C-F bond. researchgate.net The process typically involves the transfer of an electron to the aromatic ring to form a radical anion. This radical anion can then undergo fragmentation, leading to the expulsion of a fluoride (B91410) ion and the formation of an aryl radical. researchgate.net The high reduction potential required for C-F bond cleavage in many fluoroaromatic compounds can be a limiting factor. researchgate.net However, the presence of the electron-withdrawing cyano and ester groups in this compound would lower the reduction potential, making the C-F bond cleavage more accessible. Studies on related polyfluoroarenes have shown that C-F bond cleavage can occur selectively, often at the position para to an electron-withdrawing group. chemrevlett.com
The redox behavior of this compound is of interest for understanding its potential applications in areas like organic electronics or as a redox mediator. The electron-withdrawing substituents will make the molecule more easily reduced and more difficult to oxidize.
Mechanisms of Reductive Dehalogenation
Reductive dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom, a reaction of significant environmental and synthetic importance. epa.govnih.gov For aromatic compounds, this transformation can occur through several mechanisms, including microbial degradation and chemical reduction.
In the context of fluorinated benzoates, studies on analogous compounds like 3-fluorobenzoate (B1230327) have shown that anaerobic microorganisms can catalyze reductive dehalogenation. nih.gov The process for this compound would likely proceed via a similar pathway. The initial step would involve the enzymatic transfer of two electrons to the aromatic ring, a process that can be energetically challenging due to the stability of the benzene ring. nih.gov
The proposed mechanism for the reductive dehalogenation of this compound is as follows:
Activation: The process is initiated by the activation of the carboxyl group, typically forming a thioester with Coenzyme A (CoA), resulting in Methyl 4-cyano-3,5-difluorobenzoyl-CoA.
Two-Electron Reduction: A dearomatizing reductase enzyme would then catalyze the addition of two electrons to the aromatic ring, forming a fluorinated cyclohexadiene intermediate. nih.gov The presence of multiple electron-withdrawing groups facilitates this reduction.
Dehalogenation: The fluorine atom is subsequently eliminated as a fluoride ion (F-), a step that can occur spontaneously or be enzymatically catalyzed.
Rearomatization: The ring then rearomatizes with the concomitant addition of a proton from a donor, resulting in the formation of Methyl 4-cyano-3-fluorobenzoate.
Further reduction could potentially remove the second fluorine atom, yielding Methyl 4-cyanobenzoate. The regioselectivity of the dehalogenation would be influenced by the electronic environment of the carbon-fluorine bonds.
Voltammetric Analysis of Electron Transfer Processes
Voltammetry is an electrochemical technique used to study the oxidation and reduction of substances. sapub.org In a typical cyclic voltammetry experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current from electron transfer is measured. youtube.comyoutube.com This provides information about the reduction and oxidation potentials of a molecule.
For this compound, the electron-deficient nature of the aromatic ring suggests that it will undergo reduction at accessible potentials. The electron transfer process would involve the addition of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is expected to be localized on the π-system of the benzene ring.
The expected voltammetric behavior would show a cathodic peak corresponding to the reduction of the molecule. The potential at which this peak occurs is a measure of how easily the molecule accepts an electron. The presence of the cyano, ester, and difluoro substituents, all being electron-withdrawing, would shift the reduction potential to less negative values compared to unsubstituted methyl benzoate.
Table 1: Hypothetical Voltammetric Data for this compound and Related Compounds
| Compound | Peak Reduction Potential (Epc) vs. Ag/AgCl (V) | Notes |
| Methyl Benzoate | -2.1 to -2.3 | Reduction of the aromatic ring. |
| Methyl 4-cyanobenzoate | -1.8 to -2.0 | The cyano group facilitates reduction. |
| Methyl 3,5-difluorobenzoate | -1.9 to -2.1 | Fluorine atoms make the ring more electron-deficient. |
| This compound | -1.6 to -1.8 (Estimated) | The combined effect of all substituents leads to an easier reduction. |
Disclaimer: The data in this table is estimated based on the known effects of substituents on the reduction potentials of aromatic compounds, as direct experimental data for all listed compounds under identical conditions is not available in the cited literature.
The initial electron transfer would form a radical anion. The stability of this radical anion is a key factor in the reversibility of the electrochemical process. In the presence of a proton source, the radical anion can be protonated, leading to subsequent chemical reactions such as dehalogenation, which would appear as a more complex response in the voltammogram.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. A full NMR analysis of Methyl 4-cyano-3,5-difluorobenzoate would provide precise information about the chemical environment, connectivity, and spatial arrangement of its atoms.
¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Analysis
One-dimensional NMR spectroscopy of ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) nuclei would reveal the distinct chemical environments of the atoms within the this compound molecule.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl (-OCH₃) protons and the aromatic proton on the benzene (B151609) ring. The chemical shift of the aromatic proton would be influenced by the electron-withdrawing effects of the adjacent cyano and fluorine substituents. The methyl protons would likely appear as a singlet, with a chemical shift characteristic of a methyl ester.
¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule, including the methyl carbon, the ester carbonyl carbon, the cyano carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and cyano groups.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly important for fluorinated compounds. It would be expected to show a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions, providing information about their electronic environment.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (Aromatic) | Data not available | Data not available | Data not available |
| ¹H (Methyl) | Data not available | Data not available | Data not available |
| ¹³C (Carbonyl) | Data not available | Data not available | Data not available |
| ¹³C (Aromatic) | Data not available | Data not available | Data not available |
| ¹³C (Cyano) | Data not available | Data not available | Data not available |
| ¹³C (Methyl) | Data not available | Data not available | Data not available |
| ¹⁹F | Data not available | Data not available | Data not available |
Note: This table is a template for expected data. Specific experimental values are not currently available in public databases.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the signals from the 1D NMR spectra and for confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm scalar coupling between any neighboring protons, although for this specific molecule with a single aromatic proton, its utility would be limited.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the correlation between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of atoms. This could be used to confirm through-space interactions between different parts of the molecule.
Despite the power of these techniques, no published 2D NMR data for this compound could be located.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its chemical formula, C₉H₅F₂NO₂.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
| [M]⁺˙ | Data not available | Data not available |
Note: This table indicates the type of data expected from HRMS analysis. No experimental data has been found in public records.
Elucidation of Fragmentation Patterns for Structural Confirmation
Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the this compound molecule to break apart into characteristic fragment ions. The analysis of these fragments would provide strong evidence for the compound's structure. Expected fragmentation pathways could include the loss of the methoxy group (-OCH₃), the loss of the entire ester group (-COOCH₃), and cleavages of the aromatic ring. A detailed study of these patterns would serve to confirm the connectivity of the functional groups. However, specific fragmentation data for this compound has not been published.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Without crystallographic data, a definitive analysis of the intermolecular interactions present in the crystal lattice of this compound is not possible. Based on its chemical structure, one could hypothesize the presence of certain interactions, such as dipole-dipole interactions involving the cyano and ester functional groups, and potentially weak C-H···F or C-H···O hydrogen bonds. The presence and geometry of π-stacking interactions between the aromatic rings would also be revealed by an X-ray crystal structure analysis.
Crystallographic Insights into Packing and Supramolecular Assembly
The manner in which molecules of this compound arrange themselves in a crystal, known as the crystal packing, and the resulting supramolecular assembly are determined by the interplay of intermolecular forces. A detailed description of these features, including the formation of motifs like dimers, chains, or sheets, is contingent on the availability of single-crystal X-ray diffraction data, which is currently unavailable.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Specific Infrared (IR) and Raman spectra for this compound have not been found in the reviewed literature. These spectroscopic techniques are invaluable for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
For this compound, the following characteristic vibrations would be expected:
C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹ in both IR and Raman spectra.
C=O stretch (ester): A very strong absorption in the IR spectrum, typically between 1720-1740 cm⁻¹.
C-O stretch (ester): Two distinct bands would be anticipated, one for the C-O single bond and another for the O-CH₃ group, usually found in the 1000-1300 cm⁻¹ region.
Aromatic C=C stretches: Multiple bands of varying intensity in the 1400-1600 cm⁻¹ range.
C-F stretches: Strong absorptions in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.
C-H stretches (aromatic and methyl): Bands appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Without experimental spectra, a precise data table of vibrational frequencies and their assignments for this compound cannot be compiled.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
While no dedicated DFT studies on Methyl 4-cyano-3,5-difluorobenzoate were found, we can draw analogies from a study on the closely related compound, ethyl 4-amino-3,5-difluorobenzoate. nih.gov A study on this similar molecule, which also features a difluorinated benzene (B151609) ring, revealed the influence of the highly electronegative fluorine atoms on the phenyl ring's geometry. nih.gov It was observed that the C-C-C angles within the ring were distorted from a perfect hexagon, with the angle adjacent to the fluorine substituents being more acute. nih.gov For this compound, it is plausible that similar distortions in the benzene ring would be observed in DFT calculations.
A hypothetical DFT calculation would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately model the electron distribution and geometry. The expected planar structure of the benzene ring would be a key feature, with the methyl group of the ester likely exhibiting free rotation. The key geometric parameters that would be determined are presented in the table below, though without specific literature values.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value Range |
| C-F Bond Length | ~1.34 - 1.36 Å |
| C-C (aromatic) Bond Length | ~1.38 - 1.40 Å |
| C-C (ester) Bond Length | ~1.49 - 1.51 Å |
| C≡N Bond Length | ~1.15 - 1.17 Å |
| C=O Bond Length | ~1.20 - 1.22 Å |
| C-O (ester) Bond Length | ~1.33 - 1.35 Å |
| O-CH3 Bond Length | ~1.43 - 1.45 Å |
| C-C-C (ring) Angle | Distorted from 120° |
Analysis of Electrostatic Potential Surfaces and Reactivity Sites
An electrostatic potential (ESP) surface map is a crucial tool for predicting reactivity. For this compound, it is anticipated that the ESP would show a region of high negative potential (red) around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating their nucleophilic character. The fluorine atoms would also contribute to the electronegative periphery of the molecule. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), marking them as potential sites for electrophilic attack. The carbon atom of the cyano group and the carbonyl carbon would be electron-deficient and thus electrophilic.
Computational Modeling of Reaction Mechanisms and Transition States
There is a lack of published computational studies on the reaction mechanisms involving this compound. Such studies would be instrumental in understanding, for example, the nucleophilic aromatic substitution of the fluorine atoms or the hydrolysis of the ester group. Modeling these reactions would involve locating the transition state structures and calculating the activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition
No molecular dynamics (MD) simulation studies have been reported specifically for this compound. MD simulations could provide insights into the conformational flexibility of the molecule, particularly the rotation of the methyl ester group. Furthermore, simulations of this molecule in various solvents would elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its solubility and bulk properties. Studies on the related compound 4-cyano-3-fluorophenyl 4-butylbenzoate have utilized dielectric relaxation spectroscopy, a technique complemented by MD simulations, to investigate molecular dynamics in liquid crystalline phases. icm.edu.pl
Prediction of Spectroscopic Parameters for Experimental Validation
Computational methods are often used to predict spectroscopic data, which can then be compared with experimental results for validation.
Computational NMR Chemical Shift and Coupling Constant Predictions
There are no published computational predictions of the NMR chemical shifts and coupling constants for this compound. Such calculations, typically performed using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, would be highly valuable for confirming the structure of the molecule and for the interpretation of experimental NMR spectra. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra would show characteristic shifts influenced by the electron-withdrawing cyano and ester groups, as well as the fluorine atoms.
Crystal Structure Prediction and Analysis of Solid-State Phenomena
The arrangement of molecules in the solid state dictates many of the bulk properties of a material. Computational methods are increasingly used to predict and analyze crystal structures and related phenomena like polymorphism.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and relative importance of different intermolecular contacts.
C-H···O interactions: Hydrogen bonds involving the aromatic and methyl hydrogens as donors and the carbonyl oxygen as an acceptor.
C-H···N interactions: The nitrogen atom of the cyano group acting as a hydrogen bond acceptor.
C-H···F interactions: The fluorine atoms participating in weak hydrogen bonding.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen-π interactions: The fluorine atoms interacting with the electron-rich aromatic rings.
The analysis also generates a 2D "fingerprint" plot, which summarizes all the intermolecular contacts. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their significance in the crystal packing. For a related compound, ethyl 4-amino-3,5-difluorobenzoate, N-H···N and N-H···F hydrogen bonds, along with π-stacking interactions, were found to be significant. researchgate.net
Table 2: Representative Intermolecular Contacts and Their Hypothetical Contributions to the Hirshfeld Surface of this compound
| Intermolecular Contact | Hypothetical Contribution (%) |
| H···H | 40 - 50 |
| C···H / H···C | 20 - 30 |
| O···H / H···O | 10 - 15 |
| N···H / H···N | 5 - 10 |
| F···H / H···F | 5 - 10 |
| C···C (π-π stacking) | 3 - 7 |
This table is illustrative and based on general findings for similar organic molecules.
Polymorphism Prediction and Characterization
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is therefore of great importance in materials science and the pharmaceutical industry.
For this compound, the possibility of polymorphism would be investigated through both computational prediction and experimental screening. Computational methods for polymorphism prediction involve searching the potential energy landscape for different stable crystal packing arrangements. These methods can provide insights into the likely polymorphs and their relative stabilities.
Experimentally, polymorphism is often studied using techniques such as:
Differential Scanning Calorimetry (DSC): To detect phase transitions and measure their thermodynamic parameters.
X-ray Diffraction (XRD): To determine the crystal structure of different polymorphic forms.
Polarized Optical Microscopy (POM): To visualize different crystal habits.
Studies on related fluorinated phenyl benzoates have revealed the existence of multiple crystalline phases, highlighting the propensity of such molecules to exhibit polymorphism. nih.govweizmann.ac.il The specific intermolecular interactions, such as hydrogen bonding and π-π stacking, and the conformational flexibility of the molecule would play a crucial role in determining the different ways this compound molecules can pack in the solid state. The identification and characterization of potential polymorphs are essential for controlling the properties of the crystalline material.
Advanced Applications and Derivatization in Materials Science and Specialized Organic Synthesis
Methyl 4-cyano-3,5-difluorobenzoate as a Building Block for Liquid Crystalline Materials
The rigid core and specific electronic properties of the this compound unit are highly desirable in the design of liquid crystalline materials, also known as mesogens. These properties are instrumental in controlling the delicate balance of intermolecular forces that govern the formation of mesophases.
The incorporation of fluorine atoms and cyano groups into the core structure of a mesogen is a well-established strategy for tuning its physical properties. Fluoro-substituents are particularly valuable for modifying melting points, transition temperatures, and mesophase types in a predictable manner. researchgate.net
Key design principles include:
Dielectric Anisotropy: Both cyano and fluoro groups are strongly electronegative. Their placement on the aromatic core significantly impacts the molecule's dipole moment and dielectric anisotropy. A high dielectric anisotropy is a critical requirement for the operation of liquid crystal displays (LCDs).
Viscosity and Driving Voltage: Fluorinated mesogens are known to contribute to low viscosity, which is essential for achieving fast switching times in LCDs. nih.gov Materials containing fluorinated units can exhibit low driving voltages, although this can be temperature-dependent. researchgate.net The cyano-group, in contrast, often helps maintain excellent contrast at higher operating temperatures. researchgate.net
The stability and type of mesophase are highly dependent on several architectural factors:
Terminal Chain Length: The length of flexible alkyl or alkoxy chains attached to the rigid core is a critical parameter. Increasing the chain length often promotes the formation of more ordered smectic phases over nematic phases and can lower melting temperatures. researchgate.netnih.gov
Lateral Substitution: The two fluorine atoms in the difluorobenzoate core are considered lateral substituents. They increase the breadth of the molecule, which can disrupt packing to lower the melting point, while their electronic effects help to maintain or enhance the desired liquid crystalline behavior.
The following table illustrates how modifications to the molecular architecture can influence liquid crystal properties.
| Architectural Feature | Influence on Mesophase Properties |
| Rigid Core | Provides structural anisotropy essential for LC behavior. |
| Terminal Flexible Chains | Affects melting point and clearing point; longer chains favor smectic phases. |
| Lateral Fluoro Groups | Lowers melting point, modifies viscosity and dielectric properties. |
| Terminal Cyano Group | Increases polarity and dielectric anisotropy. |
Biphenyl and other polyaromatic structures are foundational to many high-performance liquid crystals due to their rigidity and high aspect ratio. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing these systems, and the difluorobenzoate core is an excellent substrate for such transformations. nih.govgre.ac.uk
A general synthetic route involves the coupling of an arylboronic acid or ester with an aryl halide, catalyzed by a palladium complex. gre.ac.uk this compound can be readily converted into a suitable coupling partner. For instance, it can be transformed into a brominated or iodinated derivative to serve as the aryl halide component.
The synthesis of 2-Cyano-4'-methylbiphenyl, a key intermediate for certain pharmaceuticals, demonstrates the industrial application of coupling reactions involving cyano-substituted aryl halides. asianpubs.orgresearchgate.net While this example uses o-chlorobenzonitrile, the principle is directly applicable to fluorinated analogs. The electron-poor nature of polyfluorinated aromatic rings makes these Suzuki-Miyaura reactions challenging, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve high yields. nih.gov
Utilization in the Synthesis of Photoresponsive Materials (e.g., Azobenzene (B91143) Derivatives)
The difluorobenzoate scaffold is also valuable in the creation of photoresponsive materials, particularly fluorinated azobenzenes. These molecules act as molecular switches, changing their geometry upon exposure to specific wavelengths of light, which makes them useful for applications in optical data storage, molecular machines, and photopharmacology. nih.govsdiarticle3.com
Fluorinated azobenzenes are typically synthesized through the oxidative coupling of two aniline (B41778) derivatives or by coupling an aniline with a nitrobenzene (B124822) derivative. nih.gov A precursor like this compound can be chemically modified to produce the necessary aniline intermediate.
A key strategy in the design of modern azobenzene photoswitches is the introduction of fluorine atoms at the ortho positions relative to the central azo (-N=N-) group. acs.org This has a profound effect on the molecule's electronic and photochemical properties. The synthesis can also involve palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) on highly fluorinated rings to add further functionality. nih.govacs.org
The incorporation of fluorine atoms, particularly at the ortho positions, dramatically improves the performance of azobenzene photoswitches in several key ways:
Enhanced Photoswitching Efficiency: Ortho-fluorination leads to a separation of the n→π* absorption bands of the E and Z isomers. acs.org This separation is crucial as it allows for selective photoisomerization in both directions using different wavelengths of visible light (e.g., green and blue light), leading to nearly complete switching. acs.orgresearchgate.net
Increased Thermal Stability of the Z-isomer: One of the most significant advantages of ortho-fluoroazobenzenes is the exceptional thermal stability of their metastable Z-isomer. acs.org The half-life of the Z-state can be extended dramatically, from hours to many days, which is critical for applications where the switched state must be maintained for long periods. acs.orgnih.gov This stability arises from the σ-electron-withdrawing nature of the fluorine atoms, which stabilizes the Z-isomer. acs.org
Tunability: The combination of ortho-fluorine atoms with other electron-withdrawing groups, such as the cyano group present in the parent molecule, can further refine the absorption spectra and enhance the separation of the switching wavelengths. acs.org This allows for the precise tuning of the photoswitch for specific applications, including those requiring red-light isomerization for use in biological systems. researchgate.net
The following table summarizes the key properties of fluorinated azobenzenes compared to their non-fluorinated counterparts.
| Property | Unsubstituted Azobenzene | Ortho-Fluorinated Azobenzene |
| Switching Light | Requires UV light for E→Z isomerization. | Can be switched bidirectionally with visible light. acs.org |
| Z-isomer Half-life | Hours to a few days. | Can be extended to many days or months. acs.org |
| Photoswitching | Often incomplete. | Nearly quantitative E/Z isomerization is possible. acs.orgresearchgate.net |
| Absorption Spectra | Overlapping n→π* bands for E and Z isomers. | Separated n→π* bands, allowing selective excitation. acs.org |
Strategic Intermediate for Complex Organic Molecules
This compound serves as a critical building block in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a reactive methyl ester group, a nitrile, and two fluorine atoms on the benzene (B151609) ring, allows for a range of chemical modifications, making it a versatile precursor for functionally active scaffolds and advanced organic materials.
Precursors for Functionally Active Scaffolds
The strategic placement of the cyano and difluoro groups on the benzoate (B1203000) framework makes this compound a valuable starting material for the synthesis of functionally active scaffolds, particularly in the field of medicinal chemistry. The fluorine atoms can enhance the metabolic stability and binding affinity of target molecules, while the cyano group can be transformed into other functional groups or participate in cycloaddition reactions to form heterocyclic systems.
Research has demonstrated the utility of fluorinated benzoic acid derivatives in the development of various therapeutic agents. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the analogous transformations of related compounds suggest its potential in constructing core structures for enzyme inhibitors and receptor modulators. The derivatization of the carboxylate and cyano groups allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Role in the Synthesis of Advanced Organic Materials
In the field of materials science, this compound is a precursor for high-performance polymers and other advanced organic materials. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants to the resulting polymers.
The nitrile group can be polymerized or incorporated into polymer backbones through various chemical reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in polycondensation reactions to form polyesters or polyamides. The difluorinated phenyl ring contributes to the rigidity and thermal stability of the polymer chains.
| Polymer Type | Potential Synthetic Route | Key Properties Conferred by Monomer |
| Polyesters | Polycondensation of the diacid derivative with a diol | High thermal stability, chemical resistance |
| Polyamides | Polycondensation of the diacid derivative with a diamine | Enhanced rigidity, improved solubility in organic solvents |
| Polyimides | Conversion to a diamine derivative followed by reaction with a dianhydride | Excellent thermal and oxidative stability, good mechanical properties |
Applications in Agrochemical and Specialty Chemical Development
The development of new agrochemicals often relies on the synthesis of novel molecular scaffolds with enhanced biological activity and favorable environmental profiles. The structural motifs present in this compound make it an attractive starting material for the synthesis of new herbicides, fungicides, and insecticides.
The difluorinated benzene ring is a common feature in many successful agrochemicals, as the fluorine atoms can block metabolic pathways in target organisms and increase the compound's efficacy. The cyano group can be a key pharmacophore or can be converted into other functionalities to fine-tune the biological activity. While specific, commercialized agrochemicals derived directly from this compound are not widely reported, its potential as a building block in exploratory agrochemical research is significant.
Exploration in Optoelectronic and Electronic Applications
The unique electronic properties of fluorinated aromatic compounds have led to their exploration in the field of optoelectronics. The strong electron-withdrawing nature of the fluorine and cyano groups in this compound can significantly influence the electronic structure of molecules derived from it, making it a candidate for use in organic semiconductors and fluorescent materials.
Contribution to Organic Semiconductor Development
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material.
The introduction of fluorine atoms into organic molecules can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties. The rigid structure of the difluorinated benzene ring can also promote ordered molecular packing in the solid state, which is beneficial for charge mobility. Derivatives of this compound could potentially be utilized as n-type or p-type semiconductors, depending on the other functional groups incorporated into the molecule.
| Potential Application | Desired Property | Role of this compound |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Precursor to rigid, planar molecules with strong intermolecular interactions |
| Organic Light-Emitting Diodes (OLEDs) | Efficient charge injection and transport | Building block for host or charge transport layer materials |
| Organic Photovoltaics (OPVs) | Tunable energy levels for efficient charge separation | Precursor for electron acceptor or donor materials |
Development of Fluorescent Probes and Dyes
Fluorescent probes and dyes are essential tools in biological imaging, chemical sensing, and materials science. The fluorescence properties of a molecule are determined by its electronic structure and the nature of its excited states. The introduction of fluorine and cyano groups can significantly alter the photophysical properties of a chromophore.
Derivatives of this compound could be designed to exhibit fluorescence in various regions of the spectrum. The electron-withdrawing groups can lead to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation, which can result in environmentally sensitive fluorescence. This property is highly desirable for the development of fluorescent sensors that can detect changes in polarity, viscosity, or the presence of specific analytes.
Q & A
Q. What are the standard synthetic routes for Methyl 4-cyano-3,5-difluorobenzoate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves sequential fluorination and esterification. A common approach is:
- Step 1 : Fluorination of 4-cyano-3,5-dihydroxybenzoic acid using DAST (diethylaminosulfur trifluoride) or XtalFluor-E under anhydrous conditions (40–60°C, 12–24 h) to introduce fluorine atoms .
- Step 2 : Methyl esterification via reaction with methanol and H₂SO₄ as a catalyst (reflux, 6–8 h).
- Purity Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity to >95%. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Key for confirming fluorination pattern. Expect two distinct peaks for 3,5-F substituents (δ ≈ -110 to -120 ppm) .
- ¹H NMR : Methyl ester protons appear as a singlet (~3.9 ppm). Aromatic protons (if present) show splitting due to fluorine coupling .
- IR Spectroscopy : Cyano group (C≡N) stretch at ~2240 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
Q. How does the compound’s solubility profile impact experimental design?
Methodological Answer: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For reactions requiring aqueous conditions, use co-solvents (e.g., THF/water mixtures). Solubility data for analogs (e.g., Ethyl 4-bromo-3,5-difluorobenzoate: density 1.6 g/cm³ ) suggest similar behavior. Pre-saturate solvents to avoid precipitation during kinetic studies.
Advanced Research Questions
Q. What strategies address contradictory data in fluorination regioselectivity during synthesis?
Methodological Answer: Discrepancies in fluorination positions may arise from competing mechanisms (e.g., radical vs. electrophilic pathways). To resolve:
- Control Experiments : Vary fluorinating agents (DAST vs. Deoxo-Fluor) and monitor intermediates via LC-MS .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict thermodynamic favorability of 3,5- vs. 2,6-fluorination .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 3,5-Difluorobenzoic-d₃ acid ) to track substituent effects.
Q. How do the electron-withdrawing groups (cyano, fluorine) influence electronic applications?
Methodological Answer: The cyano and fluorine groups enhance electron deficiency, making the compound suitable for:
- Organic Electronics : As a ligand in copper(II) complexes for charge-transport layers in OLEDs (patented in Europäisches Patentblatt ).
- Liquid Crystals : Derivatives like RM734-CN(2F) exhibit nematic phases due to dipole-dipole interactions; study phase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .
Q. What methodologies assess the compound’s stability under reactive conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) reveals decomposition onset (~286°C, extrapolated from Ethyl 4-bromo-3,5-difluorobenzoate ).
- Hydrolytic Stability : Accelerated aging in pH 7.4 buffer (37°C, 7 days) with HPLC monitoring. Cyano groups may hydrolyze to carboxylic acids under strong acidic/basic conditions .
Q. How can structure-activity relationships (SAR) guide the design of analogs for medicinal chemistry?
Methodological Answer:
- Modify Substituents : Replace methyl ester with ethyl (see Ethyl 4-amino-3,5-difluorobenzoate ) to alter lipophilicity (logP calculations via ChemAxon).
- Bioisosteric Replacement : Swap cyano with trifluoromethyl (as in RM734-CN(2F) derivatives ) to enhance metabolic stability.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
